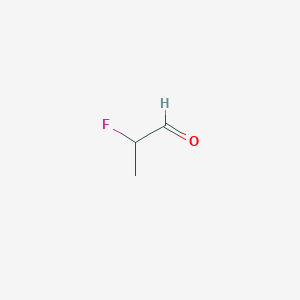

2-Fluoropropanal

Übersicht

Beschreibung

2-Fluoropropanal is an organic compound with the molecular formula C3H5FO. It is a fluorinated aldehyde, where a fluorine atom is substituted at the second carbon of the propanal molecule. This compound is of interest due to its unique chemical properties imparted by the presence of the fluorine atom, which can influence its reactivity and interactions in various chemical processes.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 2-Fluoropropanal can be synthesized through the hydroformylation of monofluoroethylene using a group VIII metal catalyst, such as cobalt or rhodium . This process involves the addition of a formyl group (CHO) to the fluorinated ethylene, resulting in the formation of this compound.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves the use of hydroformylation reactions under controlled conditions to ensure high yield and purity. The choice of catalyst and reaction parameters, such as temperature and pressure, play a crucial role in optimizing the production process.

Analyse Chemischer Reaktionen

Types of Reactions: 2-Fluoropropanal undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form 2-Fluoropropanoic acid.

Reduction: Reduction of this compound can yield 2-Fluoropropanol.

Substitution: It can participate in nucleophilic substitution reactions due to the presence of the electrophilic carbonyl group.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles like cyanide ions (CN-) can attack the carbonyl carbon, leading to the formation of cyanohydrins.

Major Products Formed:

Oxidation: 2-Fluoropropanoic acid.

Reduction: 2-Fluoropropanol.

Substitution: Cyanohydrins and other substituted derivatives.

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis

Building Block in Organic Chemistry

2-Fluoropropanal is primarily used as a precursor for synthesizing various fluorinated compounds. Its electrophilic carbonyl group allows for nucleophilic addition reactions, making it suitable for creating complex organic molecules. The presence of fluorine enhances its reactivity compared to non-fluorinated analogs, facilitating the formation of various derivatives such as:

- 2-Fluoropropanoic acid (oxidation product)

- 2-Fluoropropanol (reduction product)

- Cyanohydrins (substituted derivatives)

These derivatives find applications in pharmaceuticals and agrochemicals due to their unique biological activities and enhanced stability.

Biological Applications

Medicinal Chemistry

Fluorinated compounds have been shown to exhibit improved pharmacokinetic properties, making this compound and its derivatives of interest in drug development. Research indicates that substituting hydrogen with fluorine can enhance the metabolic stability of compounds while retaining biological activity. For instance, studies on 2-aryl-2-fluoropropanoic acids have demonstrated their potential in treating inflammatory conditions by inhibiting chemotaxis and degranulation of neutrophils, which are critical in inflammatory responses .

Enzyme Mechanism Studies

In biochemical assays, this compound serves as a probe to study enzyme mechanisms. Its ability to interact with specific enzymes allows researchers to investigate reaction pathways and enzyme kinetics, providing insights into metabolic processes.

Industrial Applications

Specialty Chemicals Production

In industry, this compound is utilized in the production of specialty chemicals that require specific properties such as increased reactivity or stability. Its role as a solvent in various chemical processes further highlights its versatility .

Polymer Chemistry

The incorporation of fluorinated compounds like this compound into polymer matrices has been explored to enhance material properties. For example, fluorinated polyurethanes exhibit improved thermal stability and self-healing capabilities compared to their non-fluorinated counterparts. These advancements open new avenues for applications in flexible electronics and biomedical devices .

Case Studies

-

Pharmaceutical Development

- A study focused on the synthesis of fluorinated anti-inflammatory agents derived from this compound demonstrated significant improvements in pharmacokinetics compared to traditional non-fluorinated drugs. The research highlighted how fluorination can lead to longer half-lives and reduced formation of undesirable metabolites .

- Biochemical Probes

Wirkmechanismus

The mechanism of action of 2-Fluoropropanal involves its interaction with nucleophiles due to the electrophilic nature of the carbonyl carbon. The fluorine atom’s electronegativity enhances the electrophilicity of the carbonyl group, making it more susceptible to nucleophilic attack. This property is exploited in various chemical reactions, including nucleophilic addition and substitution .

Vergleich Mit ähnlichen Verbindungen

2-Chloropropanal: Similar in structure but with a chlorine atom instead of fluorine.

2-Bromopropanal: Contains a bromine atom in place of fluorine.

2-Iodopropanal: Features an iodine atom instead of fluorine.

Comparison: 2-Fluoropropanal is unique due to the presence of the fluorine atom, which imparts distinct properties such as higher electronegativity and smaller atomic radius compared to chlorine, bromine, and iodine. These differences influence the compound’s reactivity, stability, and interactions in chemical reactions .

Biologische Aktivität

2-Fluoropropanal, a fluorinated aldehyde, has garnered attention in various fields of research due to its unique chemical properties and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, interactions with biomolecules, and implications in medicinal chemistry.

This compound has a molecular formula of CHFO and features a carbonyl group that is highly electrophilic due to the electronegative fluorine atom. This property enhances its reactivity, making it susceptible to nucleophilic attacks. The carbonyl carbon's electrophilicity is critical in various chemical reactions, including nucleophilic addition and substitution reactions.

Table 1: Comparison of this compound with Similar Compounds

| Compound | Electrophilicity | Key Functional Groups |

|---|---|---|

| This compound | High | Carbonyl (C=O), Fluoro (F) |

| 2-Chloropropanal | Moderate | Carbonyl (C=O), Chloro (Cl) |

| 2-Bromopropanal | Moderate | Carbonyl (C=O), Bromo (Br) |

| 2-Iodopropanal | Lower | Carbonyl (C=O), Iodo (I) |

Biological Interactions

The biological activity of this compound is primarily attributed to its derivatives, which have shown potential in interacting with various biomolecules. For instance, studies have indicated that fluorinated compounds can influence metabolic pathways and enzyme activities due to their structural similarities with naturally occurring substrates .

Case Studies

- Fluorinated Amino Acids : Research has demonstrated that fluorinated amino acids, including derivatives of this compound, can act as enzyme inhibitors. These compounds have been shown to inhibit enzymes like monoamine oxidase B (MAO-B), which is crucial in the metabolism of neurotransmitters .

- Anticancer Activity : Some studies have explored the use of fluorinated compounds in anticancer therapies. For example, derivatives of this compound have been evaluated for their ability to induce apoptosis in cancer cells through the modulation of metabolic pathways .

- Neuropharmacology : The potential for this compound derivatives to cross the blood-brain barrier has been investigated, suggesting applications in treating neurological disorders. These compounds may alter neurotransmitter levels or receptor activities due to their structural properties .

Applications in Medicinal Chemistry

The unique properties of this compound make it a valuable building block in organic synthesis and medicinal chemistry. Its derivatives are being explored for:

- Pharmaceutical Development : The incorporation of fluorine into drug molecules can enhance their metabolic stability and bioavailability. Fluorinated compounds often exhibit improved pharmacokinetic properties compared to their non-fluorinated counterparts .

- Radiotracers : In positron emission tomography (PET), fluorinated aldehydes such as this compound are used as precursors for radiotracers, which are critical for imaging techniques in medical diagnostics .

Eigenschaften

IUPAC Name |

2-fluoropropanal | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5FO/c1-3(4)2-5/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFURQLWNYUCPHT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C=O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5FO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60459691 | |

| Record name | Propanal, 2-fluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60459691 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

76.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

814-66-4 | |

| Record name | Propanal, 2-fluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60459691 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.